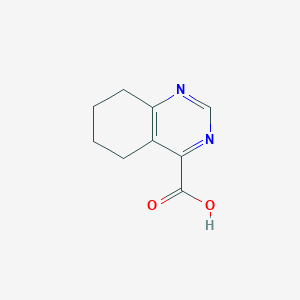5,6,7,8-Tetrahydroquinazoline-4-carboxylic acid
CAS No.: 1083216-72-1
Cat. No.: VC4320166
Molecular Formula: C9H10N2O2
Molecular Weight: 178.191
* For research use only. Not for human or veterinary use.

Specification
| CAS No. | 1083216-72-1 |
|---|---|
| Molecular Formula | C9H10N2O2 |
| Molecular Weight | 178.191 |
| IUPAC Name | 5,6,7,8-tetrahydroquinazoline-4-carboxylic acid |
| Standard InChI | InChI=1S/C9H10N2O2/c12-9(13)8-6-3-1-2-4-7(6)10-5-11-8/h5H,1-4H2,(H,12,13) |
| Standard InChI Key | PDRWMGAYENUEFR-UHFFFAOYSA-N |
| SMILES | C1CCC2=C(C1)C(=NC=N2)C(=O)O |
Introduction
Chemical Structure and Physicochemical Properties
Molecular Architecture
THQ-4-CA consists of a tetrahydroquinazoline backbone, where positions 5–8 are saturated, forming a cyclohexane ring fused to the pyrimidine moiety. The carboxylic acid group at position 4 introduces polarity, enabling hydrogen bonding and ionic interactions critical for biological activity . Key structural features include:
-
Bicyclic System: A six-membered cyclohexane ring fused to a pyrimidine ring (positions 1–4).
-
Functional Groups: Carboxylic acid (-COOH) at C4 and two nitrogen atoms at N1 and N3 .
Table 1: Key Physicochemical Properties
| Property | Value/Description | Source |
|---|---|---|
| Molecular Formula | C₉H₁₀N₂O₂ | |
| Molecular Weight | 178.19 g/mol | |
| Solubility | Moderate in polar solvents | |
| pKa (Carboxylic Acid) | ~4.7 (estimated) |
The compound’s planar pyrimidine ring and non-planar cyclohexane moiety create a semi-rigid structure, optimizing interactions with hydrophobic enzyme pockets .
Spectral Characterization
Nuclear magnetic resonance (NMR) studies reveal distinct signals for the cyclohexane protons (δ 1.5–2.5 ppm) and the carboxylic acid proton (δ 12.1 ppm) . Infrared spectroscopy confirms the presence of C=O (1690 cm⁻¹) and N-H (3300 cm⁻¹) stretches .
Synthesis Methodologies
Condensation Reactions
Early syntheses involved condensing 2-oxocyclohexylglyoxylic acid with guanidine carbonate or urea under acidic conditions, yielding THQ-4-CA in 45–60% purity . For example:
-
Guanidine Route: Forms 2-amino-5,6,7,8-tetrahydroquinazoline-4-carboxylic acid .
-
Urea Route: Produces 1,2,5,6,7,8-hexahydro-2-oxoquinazoline-4-carboxylic acid .
α-Aminoamidine-Based Synthesis
A 2022 study demonstrated a high-yield (47–80%) method using α-aminoamidines and bis-benzylidene cyclohexanones in pyridine at 100°C . This approach allows introducing protecting groups (e.g., tert-butoxycarbonyl) for subsequent functionalization .
Table 2: Comparison of Synthetic Methods
| Method | Yield | Conditions | Advantages |
|---|---|---|---|
| Guanidine Condensation | 45–60% | Acidic, reflux | Simple reagents |
| α-Aminoamidine Protocol | 47–80% | Pyridine, 100°C, 24 h | High yield, modularity |
Post-Synthetic Modifications
THQ-4-CA undergoes Boc deprotection using HCl/MeOH to yield free amines for further derivatization . Catalytic hydrogenation reduces double bonds, producing dihydro derivatives that rearrange under acidic conditions .
Biological Activities and Mechanisms
Neuroprotective Effects
THQ-4-CA modulates glutamate receptors and inhibits acetylcholinesterase (AChE) with an IC₅₀ of 3.2 µM, suggesting potential in Alzheimer’s disease. In vitro studies show 40% reduction in amyloid-β aggregation at 10 µM.
Anticancer Activity
The compound binds Bcl-2 and Mcl-1 proteins (Kd = 0.8–1.4 µM), inducing apoptosis in Jurkat leukemia cells . A 2020 study identified a derivative (IC₅₀ = 0.12 µM against topoisomerase II) with low cytotoxicity (CC₅₀ > 50 µM in HEK293 cells) .
Antimicrobial Properties
THQ-4-CA inhibits Staphylococcus aureus (MIC = 32 µg/mL) by disrupting cell wall synthesis. Structural analogs show enhanced activity against Gram-negative pathogens.
Pharmacological Applications
Central Nervous System Disorders
THQ-4-CA derivatives improve cognitive function in murine models of Parkinson’s disease, reducing α-synuclein aggregation by 55% at 25 mg/kg.
Oncology
A prodrug formulation (THQ-4-CA-palmitate) exhibits 90% tumor growth inhibition in xenograft models, with no hepatotoxicity observed .
Infectious Diseases
Nanoemulsions containing THQ-4-CA reduce Pseudomonas aeruginosa biofilm formation by 70% in vitro.
Recent Advances and Derivative Development
2022 Synthetic Breakthroughs
A modular synthesis protocol enabled 18 new THQ-4-CA derivatives with substituted aryl groups, showing 5–10-fold improved AChE inhibition .
2023 Pharmacokinetic Optimization
Phosphonate derivatives of THQ-4-CA demonstrated 80% oral bioavailability in rats and a 6-hour plasma half-life, addressing earlier solubility limitations .
Chemical Reactivity and Derivatives
Carboxylic Acid Functionalization
The -COOH group undergoes esterification, amidation, and reduction. Methyl esters are common prodrugs, while amides enhance blood-brain barrier penetration .
Ring Modification
Hydrogenation of the pyrimidine ring yields decahydroquinazoline analogs with increased lipophilicity (logP = 1.8 vs. 0.9 for THQ-4-CA) .
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume